

In-Depth Technical Guide to Direct Blue 53 (Evans Blue)

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Compound of Interest

Compound Name: Direct Blue 53

Cat. No.: B1197985

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Direct Blue 53**, widely known in the scientific community as Evans Blue. This document details its chemical identity, physicochemical properties, and established applications in biomedical research, with a focus on its use in assessing biological membrane permeability and as a modulator of excitatory amino acid transporters.

Chemical Identification and Synonyms

Direct Blue 53 is a bis-azo dye with the Chemical Abstracts Service (CAS) registry number 314-13-6. Due to its widespread use in various fields, it is known by a multitude of synonyms.

Identifier Type	Value
CAS Number	314-13-6
C.I. Name	C.I. Direct Blue 53
C.I. Number	23860
Common Synonym	Evans Blue
Other Synonyms	Azovan Blue, T-1824, Geigy Blue, Diazobleu, Diamine Sky Blue FF
IUPAC Name	tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

Physicochemical Properties

Direct Blue 53 is a dark blue, greenish-bronze crystalline powder. It is an anionic dye that is highly soluble in water.

Property	Value
Molecular Formula	C ₃₄ H ₂₄ N ₆ Na ₄ O ₁₄ S ₄
Molecular Weight	960.81 g/mol
Appearance	Blue crystals with a greenish-bronze luster or a black powder
Solubility	Soluble in water (10 to 50 mg/mL at 24.8 °C)

Mechanism of Action and Key Applications

Direct Blue 53's utility in research stems from two primary characteristics: its high affinity for serum albumin and its ability to act as an antagonist for certain receptors and transporters.

1. Biological Membrane Permeability Assessment:

When introduced into the bloodstream, **Direct Blue 53** rapidly binds to serum albumin. The resulting large protein-dye complex is normally unable to cross intact biological barriers, such as the blood-brain barrier (BBB). In pathological conditions where these barriers are compromised, the dye-albumin complex extravasates into the surrounding tissue, providing a visible and quantifiable measure of permeability.

2. Inhibition of L-Glutamate Uptake:

Direct Blue 53 is a potent inhibitor of L-glutamate uptake by excitatory amino acid transporters (EAATs). It also acts as an antagonist for AMPA and kainate receptors, modulating their desensitization. This inhibitory action on glutamate transport is a key aspect of its use in neuroscience research.

Experimental Protocols

Protocol 1: Assessment of Blood-Brain Barrier Permeability in Rodents

This protocol outlines the widely used Evans Blue extravasation method to determine BBB integrity.

Materials:

- **Direct Blue 53** (Evans Blue) powder
- Sterile 0.9% saline solution
- Anesthetic agent (e.g., ketamine/xylazine cocktail)
- Syringes and needles for injection
- Perfusion pump and tubing
- Phosphate-buffered saline (PBS), ice-cold
- Formamide or trichloroacetic acid (TCA)
- Spectrophotometer or fluorometer

- Homogenizer
- Centrifuge

Procedure:

- Preparation of Evans Blue Solution: Prepare a 2% (w/v) solution of Evans Blue in sterile 0.9% saline. Ensure the dye is completely dissolved.
- Animal Preparation: Anesthetize the rodent using an appropriate anesthetic.
- Injection: Inject the Evans Blue solution intravenously (e.g., via the tail vein) at a dosage of 4 mL/kg body weight.
- Circulation: Allow the dye to circulate for a specified period, typically 30 to 60 minutes.
- Perfusion: To remove the dye from the vasculature, perform a transcardial perfusion. First, perfuse with ice-cold PBS until the fluid from the right atrium is clear.
- Tissue Collection: Dissect the brain and other tissues of interest.
- Dye Extraction:
 - Weigh the tissue samples.
 - Homogenize the tissue in a suitable solvent to extract the extravasated dye. Common solvents include formamide or a solution of TCA.
 - Incubate the homogenate (e.g., at 60°C for 24-48 hours for formamide extraction) to ensure complete extraction.
- Quantification:
 - Centrifuge the homogenates to pellet the tissue debris.
 - Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (absorbance maximum is around 620 nm).

- Create a standard curve using known concentrations of Evans Blue to quantify the amount of dye in the tissue samples. The results are typically expressed as μg of Evans Blue per gram of tissue.

Protocol 2: Cell Viability Assay

This protocol describes the use of **Direct Blue 53** to differentiate between viable and non-viable cells. The principle is that the dye is excluded by cells with intact membranes but can penetrate and stain cells with compromised membranes.

Materials:

- **Direct Blue 53** (Evans Blue) powder
- Phosphate-buffered saline (PBS) or appropriate cell culture medium
- Cell suspension
- Microscope
- Hemocytometer or other cell counting device

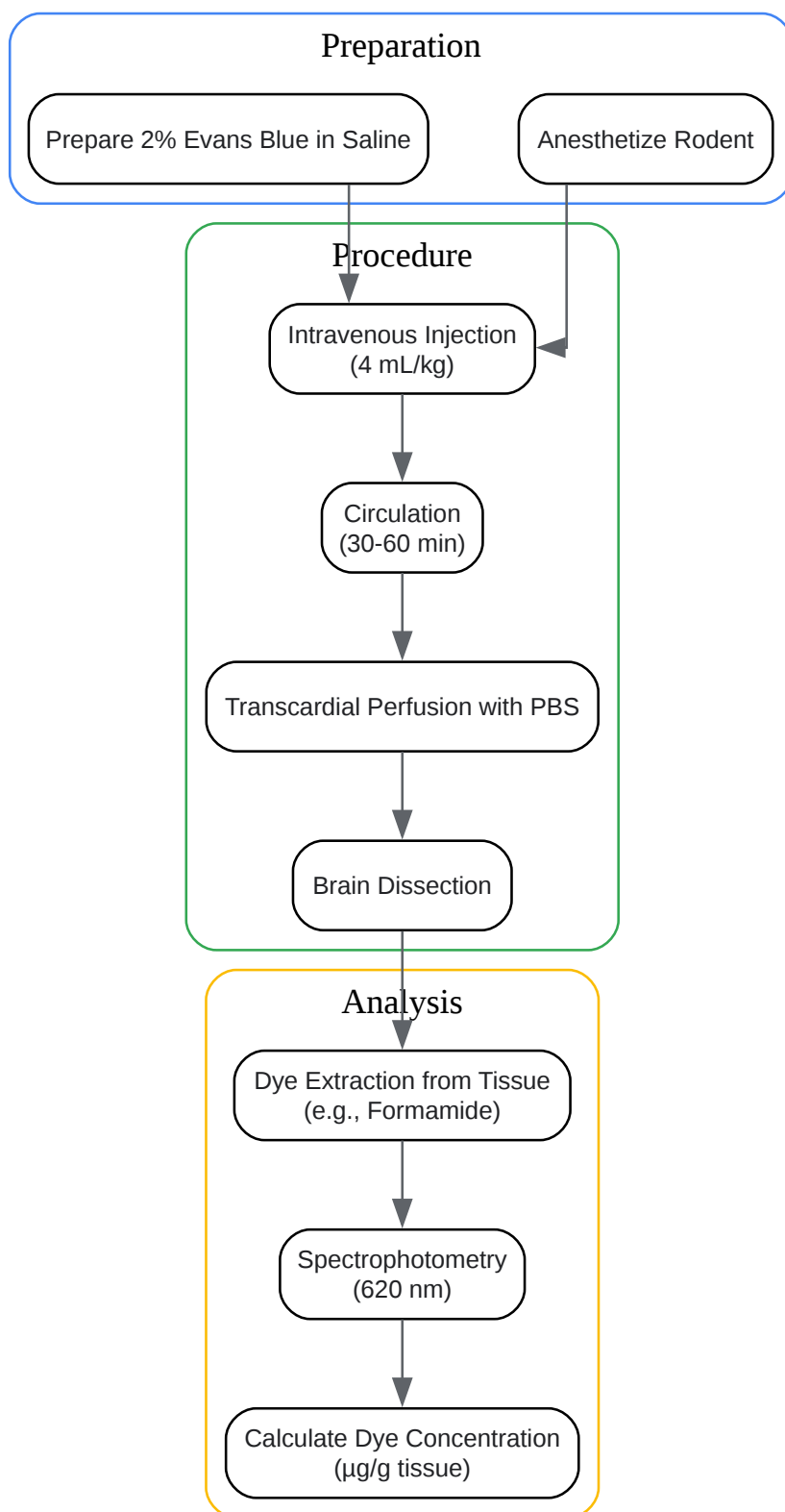
Procedure:

- Preparation of Staining Solution: Prepare a 0.4% (w/v) solution of Evans Blue in PBS.
- Cell Staining:
 - Mix a small volume of the cell suspension with an equal volume of the 0.4% Evans Blue solution.
 - Incubate the mixture at room temperature for 3-5 minutes.
- Microscopic Examination:
 - Load the stained cell suspension onto a hemocytometer.
 - Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.

- Calculation of Viability:
 - Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

Mandatory Visualizations

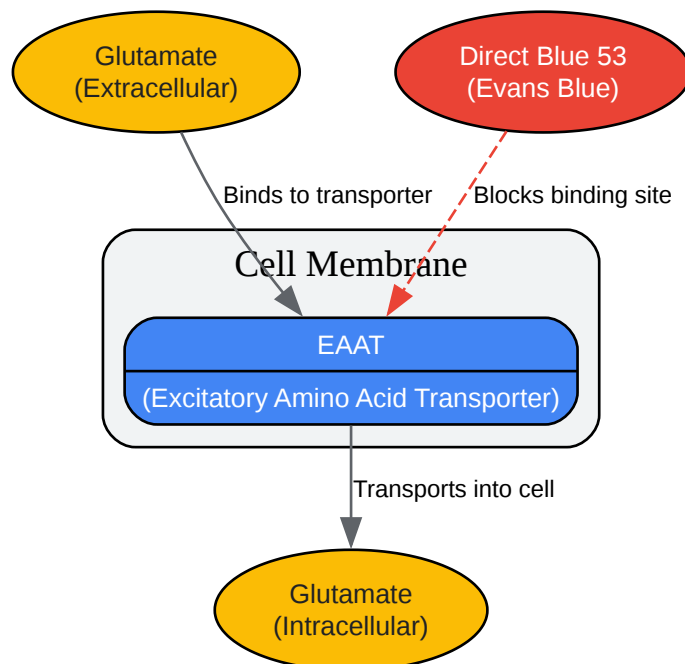
Workflow for Blood-Brain Barrier Permeability Assay



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Workflow of the Evans Blue extravasation assay for BBB permeability.

Inhibition of Excitatory Amino Acid Transporter (EAAT)



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Mechanism of **Direct Blue 53** inhibition of glutamate uptake via EAAT.

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